molecular formula C18H19BrN2O3 B397430 N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide

N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide

Cat. No.: B397430
M. Wt: 391.3g/mol
InChI Key: FAKKUQRKQFVIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide is an organic compound with the molecular formula C18H19BrN2O3 This compound is characterized by the presence of a bromo-substituted phenoxy group, an acetyl group, and a phenylpropanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 4-bromo-2-methylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)-N-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonothioyl)acetamide
  • N’-[(4-bromo-2-methylphenoxy)acetyl]-4-methoxybenzohydrazide
  • N’-[(4-bromo-2-methylphenoxy)acetyl]-4-fluorobenzohydrazide

Uniqueness

N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo-substituted phenoxy group and phenylpropanehydrazide moiety differentiate it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3g/mol

IUPAC Name

N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide

InChI

InChI=1S/C18H19BrN2O3/c1-13-11-15(19)8-9-16(13)24-12-18(23)21-20-17(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,22)(H,21,23)

InChI Key

FAKKUQRKQFVIFI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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